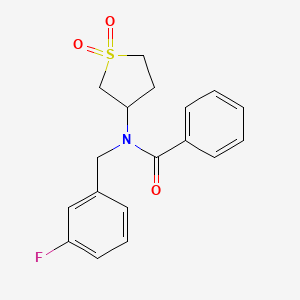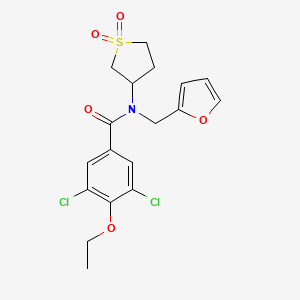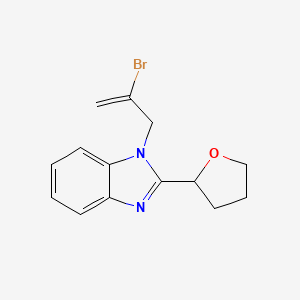![molecular formula C22H18O4 B11402750 4-(4-methoxyphenyl)-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B11402750.png)
4-(4-methoxyphenyl)-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methoxyphenyl)-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-2-one is a complex organic compound belonging to the class of benzofurochromenones. This compound is characterized by its unique fused ring structure, which includes a benzofuran moiety and a chromenone core. It is of significant interest in organic chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-2-one typically involves multicomponent reactions. One common method includes the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid in the presence of a base such as triethylamine (Et3N). The reaction proceeds in two steps: initial interaction of the starting materials in acetonitrile (MeCN) followed by the formation of the furylacetic acid moiety in acidic media .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
4-(4-Methoxyphenyl)-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It can be used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of certain enzymes .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)-3H-benzo[f]chromen-3-one: Shares a similar benzofuran-chromenone structure but differs in the position of the methoxy group.
2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a methoxyphenyl group but has a different core structure.
Uniqueness
4-(4-Methoxyphenyl)-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-2-one is unique due to its specific fused ring system and the presence of both benzofuran and chromenone moieties. This structural uniqueness contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C22H18O4 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-6,7,8,9-tetrahydro-[1]benzofuro[3,2-g]chromen-2-one |
InChI |
InChI=1S/C22H18O4/c1-24-14-8-6-13(7-9-14)16-11-22(23)26-21-12-20-17(10-18(16)21)15-4-2-3-5-19(15)25-20/h6-12H,2-5H2,1H3 |
InChI Key |
HADBEPRKBIVEIS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)OC3=CC4=C(C=C23)C5=C(O4)CCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}-5,7-dimethyl-4H-chromen-4-one](/img/structure/B11402670.png)

![2-[(4-Amino-6-hydroxypyrimidin-2-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B11402680.png)
![2-(4-Methoxyphenyl)-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B11402686.png)

![2-[(4-Fluorobenzyl)sulfanyl]-5,7-dimethylpyrido[2,3-d]pyrimidin-4-ol](/img/structure/B11402693.png)
![N-{2-[5-(acetylamino)-1-methyl-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B11402697.png)
![N-(2-fluorophenyl)-6-(4-methylphenyl)-3-(phenoxymethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11402700.png)
![3-ethyl-N-(4-methylphenyl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11402713.png)
![2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B11402716.png)

![2-(4-methoxyphenyl)-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11402732.png)

![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide](/img/structure/B11402738.png)
